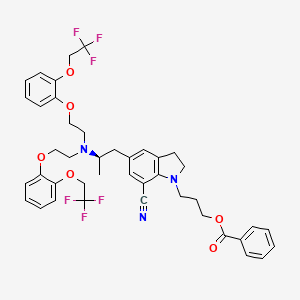

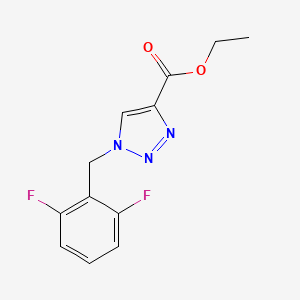

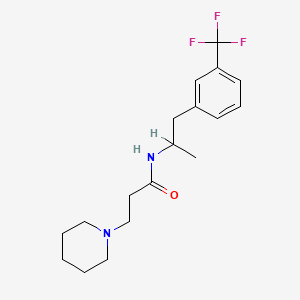

Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl Ester Rufinamide is a derivative of Rufinamide, an antiepileptic drug used primarily to treat seizures associated with Lennox-Gastaut Syndrome. This compound is a triazole derivative and is known for its anticonvulsant properties .

Preparation Methods

Ethyl Ester Rufinamide can be synthesized through a 1,3-dipolar cycloaddition reaction, starting from commercially available benzyl bromides . The synthesis involves the use of difluorobenzyl azide and propiolamide under optimized conditions, with copper-on-charcoal as a catalyst . This method is efficient and yields high purity levels of the compound.

Chemical Reactions Analysis

Ethyl Ester Rufinamide undergoes several types of chemical reactions:

Scientific Research Applications

Ethyl Ester Rufinamide has a wide range of applications in scientific research:

Mechanism of Action

Ethyl Ester Rufinamide exerts its effects by prolonging the inactive state of voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing the spread of seizure activity . This mechanism is similar to that of Rufinamide, which is known to inhibit the action of mGluR5 subtype receptors, preventing the production of glutamate .

Comparison with Similar Compounds

Ethyl Ester Rufinamide is unique due to its specific structure and mechanism of action. Similar compounds include:

Methyl Ester Rufinamide: Another ester derivative with similar anticonvulsant properties.

Ethyl Acetate: A common ester used in organic synthesis but lacks anticonvulsant properties.

Ethyl Propionate: Another ester with different chemical properties and applications.

Ethyl Ester Rufinamide stands out due to its specific application in treating epilepsy and its unique mechanism of action involving sodium channel modulation.

Properties

CAS No. |

869501-51-9 |

|---|---|

Molecular Formula |

C12H11F2N3O2 |

Molecular Weight |

267.23 g/mol |

IUPAC Name |

ethyl 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylate |

InChI |

InChI=1S/C12H11F2N3O2/c1-2-19-12(18)11-7-17(16-15-11)6-8-9(13)4-3-5-10(8)14/h3-5,7H,2,6H2,1H3 |

InChI Key |

AKTZESRUXGGXDA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)CC2=C(C=CC=C2F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13408805.png)

![(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13408856.png)